The synthesis of HCV Nucleoprotein (88-96) typically involves recombinant DNA technology. The gene encoding the core protein is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. Following expression, the peptide can be purified using techniques like affinity chromatography or high-performance liquid chromatography (HPLC). The purity of the synthesized peptide is generally confirmed to be over 95% .
The molecular structure of HCV Nucleoprotein (88-96) can be described by its amino acid sequence: Asn-Glu-Gly-Leu-Gly-Trp-Ala-Gly-Trp. This sequence contributes to its structural characteristics, influencing its interactions with immune cells.
HCV Nucleoprotein (88-96) participates in various biochemical reactions, primarily involving interactions with immune cells. It serves as an epitope that stimulates cytotoxic T lymphocytes, leading to an immune response against infected cells.
The mechanism of action for HCV Nucleoprotein (88-96) involves its recognition by cytotoxic T lymphocytes. Upon presentation by major histocompatibility complex molecules on the surface of infected cells, these T cells become activated.
HCV Nucleoprotein (88-96) exhibits several notable physical and chemical properties:
HCV Nucleoprotein (88-96) has several significant applications in scientific research:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2